4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring The oxadiazole ring is known for its diverse biological activities, while the piperidine ring is a common structural motif in many pharmacologically active compounds

Wissenschaftliche Forschungsanwendungen

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of new pharmacologically active compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory activities.

Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Wirkmechanismus

- The primary targets of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can vary depending on its specific application. However, it is demonstrated that 1,3,4-oxadiazole hybrids with other pharmacophores have different mechanisms of action by targeting various enzymes and proteins involved in cancer cell proliferation .

Target of Action

Biochemische Analyse

Biochemical Properties

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can form hydrogen bonds with specific amino acid residues in proteins, affecting their conformation and stability .

Cellular Effects

The effects of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can affect its long-term impact on cellular function. In in vitro studies, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine has shown stability under various conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Furthermore, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can bind to plasma proteins, affecting its distribution and bioavailability in tissues .

Subcellular Localization

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can affect its interactions with biomolecules and its overall biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form the intermediate ethyl 2-hydrazinylacetate. This intermediate is then cyclized with acetic anhydride to form the oxadiazole ring. The resulting 5-ethyl-1,3,4-oxadiazole is then reacted with piperidine under nucleophilic substitution conditions to yield the final product .

Industrial Production Methods

Industrial production of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors could also be considered to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole N-oxides.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of N-substituted piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

- 4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine

Uniqueness

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its biological activity and pharmacokinetic properties. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites more effectively compared to its methyl or phenyl analogs .

Biologische Aktivität

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a compound featuring a piperidine ring substituted with an ethyl and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article delves into the biological activities associated with this compound, highlighting its antimicrobial, antioxidant, and potential anticancer properties.

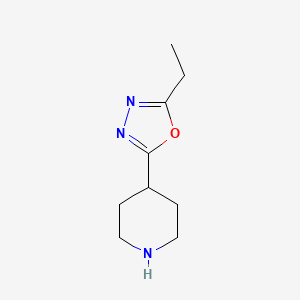

Chemical Structure and Properties

The molecular structure of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Oxadiazole Moiety : A five-membered heterocyclic ring containing two nitrogen atoms.

The presence of these functional groups contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:

- Efficacy Against Bacteria : Similar compounds have demonstrated the ability to reduce bacterial load in infections and modulate inflammatory cytokines .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Antioxidant Activity

The antioxidant potential of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine has been evaluated through various assays. The compound's ability to scavenge free radicals suggests a protective role against oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| ABTS Scavenging | 30 |

The antioxidant activity is attributed to the presence of the oxadiazole ring, which can donate electrons and neutralize free radicals.

Anticancer Potential

Emerging studies have suggested that 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine may possess anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example:

- In vitro Cytotoxicity : The compound exhibited significant cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

The biological activity of oxadiazole derivatives generally involves interactions with specific biological targets:

- Enzyme Inhibition : Many oxadiazoles inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Receptor Binding : Some derivatives demonstrate affinity for neurotransmitter receptors, indicating potential use in treating neurological disorders .

Case Studies

A recent study investigated the pharmacological profile of a series of oxadiazole derivatives similar to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine. The findings revealed:

Eigenschaften

IUPAC Name |

2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYGUDFBYMVFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.